- Direct reversible decarboxylation from stable organic acids in dimethylformamide solution, Science (Washington, 2020, 369(6503), 557-561
Cas no 64577-25-9 (HYDROCINNAMIC ACID(1-13C, 99%))
64577-25-9 structure
Product Name:HYDROCINNAMIC ACID(1-13C, 99%)
N.o CAS:64577-25-9
MF:C9H10O2
MW:151.167157649994
CID:5466703
Update Time:2023-08-22
HYDROCINNAMIC ACID(1-13C, 99%) Propriedades químicas e físicas
Nomes e Identificadores
-
- HYDROCINNAMIC ACID(1-13C, 99%)
- 3-Phenylpropanoic-1-13C acid
-
- Inchi: 1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i9+1
- Chave InChI: XMIIGOLPHOKFCH-QBZHADDCSA-N
- SMILES: C1=CC(CC[13C](=O)O)=CC=C1
HYDROCINNAMIC ACID(1-13C, 99%) Método de produção
Método de produção 1
Condições de reacção
1.1R:18-Crown-6, S:DMF, 48 h, 135°C, 1 atm
1.2R:HCl, S:H2O, acidify
1.2R:HCl, S:H2O, acidify
Referência
Método de produção 2
Condições de reacção
1.1S:Et2O, rt → 0°C; 1 h, 0°C → rt
Referência
- Fragment Couplings via CO2 Extrusion-Recombination: Expansion of a Classic Bond-Forming Strategy via Metallaphotoredox, Journal of the American Chemical Society, 2015, 137(37), 11938-11941
Método de produção 3
Condições de reacção
1.1S:DMSO
1.2R:NaOH, S:H2O
1.3R:HCl
1.2R:NaOH, S:H2O
1.3R:HCl
Referência
- Synthesis and acidity constants of 13CO2H-labeled mono and dipyrrole carboxylic acids. pKa from 13C-NMR, Tetrahedron, 1995, 51(6), 1607-22
Método de produção 4
Condições de reacção
1.1R:KOH, S:H2O
Referência
- Organic photochemistry. 91. Photoinduced methyl migrations of methylindenes in the gas phase, Journal of the American Chemical Society, 1991, 113(9), 3519-25
Método de produção 5
Condições de reacção
1.1R:NaOBu-t, R:t-BuOH, R:S:NMP, 24 h, 25°C, 1 atm
Referência
- Visible-light-driven anti-Markovnikov hydrocarboxylation of acrylates and styrenes with CO2, CCS Chemistry, 2021, 3(6), 1746-1756
Método de produção 6
Condições de reacção
1.1R:18-Crown-6, S:DMF, 48 h, 135°C, 1 atm
1.2R:HCl, S:H2O, acidify
1.2R:HCl, S:H2O, acidify
Referência
- Direct reversible decarboxylation from stable organic acids in solution, ChemRxiv, 2020, From ChemRxiv, 1-11
Método de produção 7
Condições de reacção
1.1C:(o-MeC6H4)3P, C:Pd2(dba)3, S:PhMe
1.2R:4-DMAP, C:12107-56-1, C:131274-22-1, S:NMP, 5 min, 75°C; overnight, 75°C
1.3R:H2O, 2 h, 75°C
1.2R:4-DMAP, C:12107-56-1, C:131274-22-1, S:NMP, 5 min, 75°C; overnight, 75°C
1.3R:H2O, 2 h, 75°C
Referência
- Palladium-Catalyzed Carbon Isotope Exchange on Aliphatic and Benzoic Acid Chlorides, Journal of the American Chemical Society, 2018, 140(46), 15596-15600
Método de produção 8
Condições de reacção
1.1R:Mg, S:Et2O
1.2
1.3R:HCl, S:H2O
1.2
1.3R:HCl, S:H2O
Referência
- Synthesis of 1-13C-1-indanone and 2-13C-1,2,3,4-tetrahydroquinoline, Journal of Labelled Compounds and Radiopharmaceuticals, 1985, 22(8), 837-42
HYDROCINNAMIC ACID(1-13C, 99%) Raw materials
- 2-Phenethylmagnesium bromide -
- [13C]-9-Methylfluorene-9-carbonyl chloride
- 3-phenylpropanoyl chloride
- Potassium Cyanide-13C
- Propanedioic acid, 2-(phenylmethyl)-, potassium salt (1:2)
- Carbon-13C dioxide
- Benzenepropanenitrile-cyano-13C (9CI)
HYDROCINNAMIC ACID(1-13C, 99%) Preparation Products
HYDROCINNAMIC ACID(1-13C, 99%) Literatura Relacionada
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
64577-25-9 (HYDROCINNAMIC ACID(1-13C, 99%)) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
CN Fornecedor
A granel
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Yunnanjiuzhen
Membro Ouro
CN Fornecedor
A granel
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
CN Fornecedor
A granel